2-chloro-N-phenylpropanamide

Description

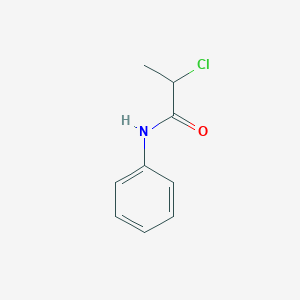

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-7(10)9(12)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWXKHHVIAJJFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10295127 | |

| Record name | 2-chloro-N-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21262-52-2 | |

| Record name | 21262-52-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-N-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-phenylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-chloro-N-phenylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and spectroscopic characterization of 2-chloro-N-phenylpropanamide. As a key intermediate in organic synthesis, particularly in the development of pharmaceuticals, a thorough understanding of this compound's behavior is essential for its effective application in research and drug development.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₉H₁₀ClNO, is a secondary amide possessing a chiral center at the α-carbon of the propanamide moiety. The presence of a chlorine atom at this position significantly influences the molecule's reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 21262-52-2 | |

| Molecular Formula | C₉H₁₀ClNO | [1] |

| Molecular Weight | 183.63 g/mol | [2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | Not definitively reported; related compounds suggest a crystalline solid at room temperature. | |

| Solubility | Expected to be soluble in organic solvents like ethanol and methanol, with limited solubility in water.[3] |

Synthesis of this compound

The most common and direct route for the synthesis of this compound is the N-acylation of aniline with 2-chloropropionyl chloride. This reaction is a nucleophilic acyl substitution where the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

Experimental Protocol: Synthesis via Nucleophilic Acyl Substitution

This protocol is adapted from procedures for similar N-aryl chloroacetamides and provides a robust method for the synthesis of the title compound.

Materials:

-

Aniline

-

2-Chloropropionyl chloride

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (Et₃N) or pyridine as a base

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) in anhydrous dichloromethane.

-

Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add 2-chloropropionyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aniline.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents reaction of the acyl chloride with atmospheric moisture.

-

Anhydrous Solvent: 2-chloropropionyl chloride is highly reactive towards water, leading to hydrolysis to 2-chloropropionic acid.

-

Base (Triethylamine): Neutralizes the hydrochloric acid byproduct formed during the reaction, preventing the protonation of aniline which would render it non-nucleophilic.

-

Low Temperature (0 °C): The reaction is exothermic; controlling the temperature minimizes side reactions.

-

Aqueous Workup: The washing steps are crucial to remove unreacted starting materials, the base, and the salt byproduct (triethylammonium chloride). The acidic wash removes any remaining aniline, and the basic wash removes any 2-chloropropionic acid formed from hydrolysis.

Spectroscopic Characterization

While a complete, publicly available set of spectra for this compound is not readily found, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, the methine proton, and the methyl protons.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6-7.8 | Doublet | 2H | Aromatic protons (ortho to -NH) |

| ~7.2-7.4 | Triplet | 2H | Aromatic protons (meta to -NH) |

| ~7.0-7.2 | Triplet | 1H | Aromatic proton (para to -NH) |

| ~8.0-9.0 | Singlet (broad) | 1H | Amide N-H |

| ~4.6-4.8 | Quartet | 1H | α-proton (-CH(Cl)-) |

| ~1.7-1.9 | Doublet | 3H | Methyl protons (-CH₃) |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, the α-carbon, and the methyl carbon.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~168-172 | Carbonyl carbon (C=O) |

| ~137-139 | Aromatic carbon (C-NH) |

| ~128-130 | Aromatic carbons (meta) |

| ~124-126 | Aromatic carbon (para) |

| ~120-122 | Aromatic carbons (ortho) |

| ~55-60 | α-carbon (-CH(Cl)-) |

| ~20-25 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorptions corresponding to the N-H, C=O, and C-Cl bonds, as well as aromatic C-H and C=C stretches.

Table 4: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~3300-3400 | N-H stretch (amide) |

| ~3000-3100 | Aromatic C-H stretch |

| ~2850-2950 | Aliphatic C-H stretch |

| ~1660-1680 | C=O stretch (amide I band) |

| ~1520-1550 | N-H bend (amide II band) |

| ~1450-1600 | Aromatic C=C stretches |

| ~700-800 | C-Cl stretch |

Mass Spectrometry (MS) (Predicted Fragmentation)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) and characteristic fragment ions. The presence of chlorine will result in an M+2 peak with approximately one-third the intensity of the M⁺ peak.

Key Fragmentation Pathways:

-

α-cleavage: Loss of the chlorine radical to form a stable acylium ion.

-

McLafferty rearrangement: If applicable, though less likely for this specific structure.

-

Cleavage of the amide bond: Resulting in fragments corresponding to the aniline and the 2-chloropropionyl moieties.

Reactivity of this compound

The chemical reactivity of this compound is dominated by the presence of the electrophilic α-carbon and the amide functionality.

Nucleophilic Substitution at the α-Carbon

The chlorine atom at the α-position is a good leaving group, making this carbon susceptible to nucleophilic attack, primarily through an Sₙ2 mechanism. The adjacent carbonyl group enhances the electrophilicity of the α-carbon.

A variety of nucleophiles can displace the chloride, including:

-

Amines: To form α-amino amides.

-

Thiolates: To form α-thio amides.

-

Azides: To form α-azido amides, which can be further reduced to α-amino amides.

-

Carboxylates: To form α-acyloxy amides.

Reduction of the Amide and Chloro Groups

Reduction of this compound with strong reducing agents like lithium aluminum hydride (LiAlH₄) can lead to complex product mixtures. Studies have shown that this reduction can yield both N-propylaniline and the rearranged product N-isopropylaniline, with 2-methyl-N-phenylaziridine identified as an intermediate.[4] The regioselectivity of the aziridine ring-opening is influenced by Lewis acidic aluminum species generated in situ.[4]

Hydrolysis

Under acidic or basic conditions, the amide bond can be hydrolyzed to yield aniline and 2-chloropropionic acid. The rate of hydrolysis is dependent on pH and temperature.

Applications in Research and Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of a range of biologically active molecules.

-

Pharmaceutical Intermediates: It serves as a precursor for the synthesis of local anesthetics and anti-inflammatory agents.[5] The α-chloro amide moiety is a versatile handle for introducing various functionalities to build molecular complexity.

-

Herbicide Synthesis: Chloroacetamide herbicides are a significant class of agrochemicals, and N-phenylpropanamide derivatives can exhibit herbicidal activity.

-

Precursor to Biologically Active Heterocycles: The reactivity of the α-chloro amide allows for its use in the synthesis of various heterocyclic compounds with potential medicinal applications.

Safety and Handling

Based on data for structurally similar compounds, this compound should be handled with care. It is likely to be harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile and reactive chemical intermediate with significant potential in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. Its reactivity, centered on the electrophilic α-carbon, allows for a wide range of synthetic transformations. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is crucial for its effective and safe utilization in the laboratory.

References

-

Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Synthesis of Biologically Active 2-chloro-N-alkyl/aryl Acetamide Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

PubChemLite. 2-chloro-n-[2-(phenylsulfanyl)phenyl]propanamide.[Link]

-

MySkinRecipes. This compound.[Link]

-

PubChem. 3-chloro-N-phenylpropanamide. National Center for Biotechnology Information. [Link]

-

PubChem. 2-chloro-N-propylpentanamide. National Center for Biotechnology Information. [Link]

-

ResearchGate. Reduction of this compound and 2-methyl-N-phenylaziridine with lithium aluminium hydride.[Link]

-

PubChem. 2-chloro-N-propylpropanamide. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Chloro-N-phenyl-3-pyridinecarboxamide. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Chloro-N-methylpropanamide. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound (C9H10ClNO).[Link]

-

Clark Physical Sciences Library. SDBS: Spectral Database for Organic Compounds.[Link]

-

PMC. Structure of 2-chloro-N-(p-tolyl)propanamide. National Center for Biotechnology Information. [Link]

-

UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS.[Link]

-

Solubility of Things. N-phenylpropanamide.[Link]

-

ResearchGate. Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide.[Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds, SDBS.[Link]

-

NIST. Propanamide, N-phenyl-. National Institute of Standards and Technology. [Link]

-

PMC. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. National Center for Biotechnology Information. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.[Link]

-

Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents.[Link]

-

PubChem. 2-Chlorobenzanilide. National Center for Biotechnology Information. [Link]

-

Fisher Scientific. 2-Chloro-N-phenylbenzamide, 97%, Thermo Scientific Chemicals.[Link]

-

PubChem. 2-chloro-N-(3-(morpholine-4-sulfonyl)phenyl)propanamide. National Center for Biotechnology Information. [Link]

-

bioRxiv. RNA 2'-OH modification with stable reagents enabled by nucleophilic catalysis.[Link]

-

Filo. In the reaction of (S) 2-phenylpropanamide with NaBr/H_2O to give 1-phen...[Link]

Sources

2-chloro-N-phenylpropanamide molecular structure and analysis

An In-depth Technical Guide to the Molecular Structure and Analysis of 2-chloro-N-phenylpropanamide

Abstract

This technical guide provides a comprehensive examination of this compound (C₉H₁₀ClNO), a significant chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The document delineates its molecular structure, physicochemical properties, and detailed protocols for its synthesis and characterization. Core analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography, are discussed in depth. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering both foundational knowledge and practical, field-proven insights into the handling and analysis of this compound.

Introduction and Core Concepts

This compound belongs to the α-halo amide class of organic compounds. Its structure is characterized by a propanamide backbone substituted with a chlorine atom at the alpha (C2) position and a phenyl group attached to the amide nitrogen. The presence of the α-chloro group makes it a versatile electrophilic building block for further chemical modifications. The molecule's utility is notable in the synthesis of local anesthetics and as a key intermediate for certain herbicides.[1][2] Understanding its structural and chemical properties is paramount for its effective and safe utilization in research and manufacturing.

The central carbon of the propanamide chain (C2) is a chiral center, meaning this compound can exist as two distinct enantiomers (R and S). This stereoisomerism is a critical consideration in pharmaceutical applications, where biological activity is often enantiomer-specific.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of this compound define its reactivity, solubility, and handling requirements.

Molecular Structure

The key structural features are illustrated below. The molecule's reactivity is primarily dictated by the electrophilic α-carbon and the nucleophilic amide nitrogen.

Caption: Figure 1: Key functional groups in this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO | [3] |

| Molecular Weight | 183.63 g/mol | [4] |

| Appearance | Solid (predicted) | [5] |

| InChI Key | BWWXKHHVIAJJFM-UHFFFAOYSA-N | [3] |

| SMILES | CC(C(=O)NC1=CC=CC=C1)Cl | [3] |

| XlogP (predicted) | 1.9 | [3] |

Synthesis Protocol

The synthesis of this compound is typically achieved via the acylation of aniline with 2-chloropropanoyl chloride. This is a standard nucleophilic acyl substitution reaction. The causality for this choice rests on the high reactivity of the acid chloride, which ensures an efficient reaction with the aniline nucleophile.

Reaction Scheme

Caption: Figure 2: General reaction for synthesizing this compound.

Step-by-Step Methodology

This protocol is a self-validating system; successful synthesis will be confirmed by the analytical methods described in Section 4.

-

Reagent Preparation : In a fume hood, prepare a solution of aniline (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) containing a non-nucleophilic base like triethylamine (1.1 equivalents). The base is crucial to neutralize the HCl byproduct, preventing protonation of the aniline starting material.

-

Reaction Setup : Place the aniline solution in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath (0-5 °C) to control the exothermic reaction.

-

Addition of Acyl Chloride : Dissolve 2-chloropropanoyl chloride (1.0 equivalent) in the same aprotic solvent and add it to the dropping funnel. Add the acid chloride solution dropwise to the stirred aniline solution over 30-60 minutes.

-

Reaction Monitoring : After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the aniline starting material is consumed.[6]

-

Workup :

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl (to remove excess aniline), saturated sodium bicarbonate solution (to remove residual acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product.

Analytical Characterization

A multi-technique approach is required to confirm the identity, purity, and structure of the synthesized this compound.

Caption: Figure 3: Workflow for the structural elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework. While experimental spectra for the exact title compound are not widely published, the expected chemical shifts can be predicted based on similar structures.[7]

Protocol:

-

Sample Preparation : Dissolve 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition : Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

Expected Spectral Data:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment |

| ¹H | ~8.0 (broad) | Singlet | 1H (N-H ) |

| ~7.5-7.1 | Multiplet | 5H (Aromatic H ) | |

| ~4.6 | Quartet | 1H (-CH (Cl)-) | |

| ~1.7 | Doublet | 3H (-CH(CH₃ )) | |

| ¹³C | ~168 | - | Carbonyl (C =O) |

| ~137 | - | Aromatic (C -N) | |

| ~129, 124, 120 | - | Aromatic (C H) | |

| ~55 | - | C H(Cl) | |

| ~22 | - | C H₃ |

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Protocol:

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by infusion after dissolving in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization : Use Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis : Acquire the mass spectrum.

Expected Data:

-

Molecular Ion (M⁺) : A peak at m/z ≈ 183.

-

Isotope Peak (M+2) : A significant peak at m/z ≈ 185, approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom (³⁵Cl vs ³⁷Cl isotopes).[6]

-

Key Fragments : Fragmentation may occur via loss of Cl (m/z ≈ 148) or cleavage of the amide bond.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups present in the molecule.

Protocol:

-

Sample Preparation : Place a small amount of the solid sample directly onto the crystal of an ATR-FTIR spectrometer.

-

Data Acquisition : Collect the spectrum, typically from 4000 to 400 cm⁻¹.[8]

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Secondary Amide |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~1670 | C=O Stretch (Amide I) | Secondary Amide |

| ~1540 | N-H Bend (Amide II) | Secondary Amide |

| ~750 | C-Cl Stretch | Alkyl Halide |

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, including the solid-state conformation and intermolecular interactions, single-crystal X-ray diffraction is the definitive method. The crystal structure of this compound has been reported and shows that molecules form chains via N—H⋯O hydrogen bonds.[9]

Applications and Safety Considerations

Known and Potential Applications

-

Pharmaceutical Intermediate : It serves as a building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly local anesthetics.[1] For example, the related compound 2-chloro-N-(2-methylphenyl)propanamide is a known impurity of the anesthetic Prilocaine.[2][10]

-

Agrochemicals : The α-chloro amide moiety is a common feature in herbicides. While direct herbicidal data on the title compound is sparse, the related N-phenylpropanamide has demonstrated herbicidal activity.[11][12] This suggests potential applications in agrochemical research.

Safety and Handling

Based on safety data for structurally similar compounds, this compound should be handled with care.

-

Hazards : Classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[13] May cause skin and eye irritation.

-

Personal Protective Equipment (PPE) : Wear safety goggles, impervious gloves, and a lab coat.[10] Work in a well-ventilated area or a chemical fume hood.[14]

-

First Aid :

-

Storage : Keep in a tightly closed container in a cool, dry, and well-ventilated place.[14]

-

Incompatibilities : Avoid strong oxidizing agents.[13]

Conclusion

This compound is a valuable chemical intermediate with a well-defined structure and predictable chemical reactivity. The analytical protocols detailed in this guide provide a robust framework for its synthesis, purification, and comprehensive characterization. Adherence to appropriate safety protocols is essential when handling this compound. The information presented herein serves as a critical resource for scientists engaged in synthetic chemistry, drug discovery, and agrochemical development.

References

- Echemi. (n.d.). 2-CHLORO-N-(2-METHYLPHENYL)PROPANAMIDE Safety Data Sheets.

- Sigma-Aldrich. (n.d.). N-Benzyl-2-chloro-N-phenylpropanamide.

- CymitQuimica. (2014, February 13). Safety data sheet: (RS)-2-Chloro-N-(2-methylphenyl)propanamide.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- MySkinRecipes. (n.d.). This compound.

- Power, L. M., et al. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide.

- ChemicalBook. (2023). 2-CHLORO-N-(2-METHYLPHENYL)PROPANAMIDE.

- Fisher Scientific. (2010, September 7). SAFETY DATA SHEET.

- The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION.

- ChemicalBook. (n.d.). 2-chloro-N-[2-(propan-2-yl)phenyl]propanamide Product Description.

- Google Patents. (2014). WO 2014/188453 A2.

- Patel, K. D., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(1), 223-228.

- ResearchGate. (n.d.). Scheme 1. Synthetic reaction scheme for 2-chloro-N, N-diphenyl-acetamide derivatives.

- PubChemLite. (n.d.). This compound (C9H10ClNO).

- PubChem. (n.d.). 2-chloro-N-propylpentanamide.

- ResearchGate. (n.d.). The experimental and computed NMR chemical shifts of N-phenylpropanamide.

- Santa Cruz Biotechnology. (n.d.). 2-chloro-N-[2-(phenylthio)phenyl]propanamide.

- PubChemLite. (n.d.). 2-chloro-n-[2-(phenylsulfanyl)phenyl]propanamide (C15H14ClNOS).

- PubChem. (n.d.). 3-chloro-N-phenylpropanamide.

- Santa Cruz Biotechnology. (n.d.). 2-chloro-N-ethyl-N-phenylpropanamide.

- ResearchGate. (n.d.). FT-IR spectra of N-phenylpropanamide.

- ChemicalBook. (n.d.). 2-Chlorobenzamide(609-66-5) 1H NMR.

- Biosynth. (n.d.). 2-Chloro-N-ethyl-N-phenylpropanamide.

- ChemicalBook. (n.d.). 2-Chloro-N-phenylacetamide(587-65-5) IR Spectrum.

- Crescent Chemical Company. (n.d.). This compound-500MG_PH.

- PubChem. (n.d.). 2-Phenylpropionamide, (RS)-.

- NIST. (n.d.). Propanamide, N-phenyl-.

- ResearchGate. (2013, January 23). Isolation, structural identification and herbicidal activity of N-phenylpropanamide from Streptomyces sp. KA1-3.

- Trepka, R. D., et al. (1974). Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides. Journal of Agricultural and Food Chemistry, 22(6), 1111-1119.

- BenchChem. (n.d.). Spectroscopic Profile of 2,2-Dimethyl-N-phenylpropanamide: A Technical Guide.

- NIST. (n.d.). Propanamide, 2,2-dimethyl-N-phenyl-.

- Foy, C. L., & Smith, L. W. (1969). Herbicidal Enhancement by Certain New Biodegradable Surfactants. Weed Science, 17(1), 15-18.

- PubChem. (n.d.). 2-hydroxy-N-phenylpropanamide.

Sources

- 1. This compound [myskinrecipes.com]

- 2. 2-CHLORO-N-(2-METHYLPHENYL)PROPANAMIDE | 19281-31-3 [chemicalbook.com]

- 3. PubChemLite - this compound (C9H10ClNO) [pubchemlite.lcsb.uni.lu]

- 4. 3-chloro-N-phenylpropanamide | C9H10ClNO | CID 240404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Benzyl-2-chloro-N-phenylpropanamide | Sigma-Aldrich [sigmaaldrich.com]

- 6. ijpsr.info [ijpsr.info]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Structure of 2-chloro-N-(p-tolyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

Introduction: The Significance of 2-chloro-N-phenylpropanamide

An In-Depth Technical Guide to the Synthesis of 2-chloro-N-phenylpropanamide

This compound is a versatile chemical intermediate whose value lies in the strategic placement of its functional groups: a reactive chloro-group on the propionamide backbone and a stable N-phenyl substituent. This arrangement makes it a crucial building block in organic synthesis, particularly for the development of pharmaceuticals like local anesthetics and anti-inflammatory agents.[1][2] The synthesis of this compound, while straightforward in principle, requires a nuanced understanding of reaction mechanisms and conditions to achieve high yield and purity. This guide provides an in-depth exploration of the primary synthesis pathways, grounded in mechanistic principles and supported by detailed, field-proven protocols for researchers and drug development professionals.

Part 1: The Core Synthesis Strategy: Nucleophilic Acyl Substitution

The most prevalent and efficient method for synthesizing this compound is the N-acylation of aniline with 2-chloropropionyl chloride.[3] This reaction is a classic example of nucleophilic acyl substitution, a cornerstone of organic chemistry.

The Underlying Reaction Mechanism

The reaction proceeds via a well-established mechanism. The nitrogen atom of aniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 2-chloropropionyl chloride.[4] This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the most stable leaving group—the chloride ion—to form the stable amide bond. A crucial aspect of this synthesis is the concurrent production of hydrogen chloride (HCl). This acidic byproduct must be neutralized by a base to prevent the protonation of the aniline starting material, which would render it non-nucleophilic and halt the reaction.[4][5]

Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism

Synthesis of the Key Precursor: 2-Chloropropionyl Chloride

The quality of the final product is highly dependent on the purity of the starting materials, particularly the acyl chloride. 2-Chloropropionyl chloride is itself an important industrial intermediate.[6] It is typically synthesized from 2-chloropropionic acid via reaction with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[4] This method is favored because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification.[4] The reaction generally involves refluxing the carboxylic acid with an excess of thionyl chloride.[4]

Caption: Figure 2: Synthesis of 2-Chloropropionyl Chloride

Part 2: Field-Proven Experimental Methodologies

Two primary protocols have proven effective for the synthesis of this compound, differing mainly in the choice of base and solvent system.

Protocol 1: The Schotten-Baumann Biphasic Method

The Schotten-Baumann reaction condition is a robust and widely used method for acylation. It employs a biphasic solvent system (an organic solvent and water) with an inexpensive inorganic base like sodium hydroxide (NaOH). The key to its success is the partitioning of components: the aniline and acyl chloride react in the organic phase, while the HCl byproduct is immediately neutralized by the NaOH in the aqueous phase, preventing unwanted side reactions.[7][8]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a biphasic mixture. Dissolve aniline (1.0 eq) in a suitable organic solvent (e.g., toluene or dichloromethane). Add an aqueous solution of sodium hydroxide (2-3 eq, e.g., 10% w/v).

-

Cooling: Cool the vigorously stirred biphasic mixture to 0-5°C using an ice-water bath. Maintaining a low temperature is critical to control the reaction's exothermicity and minimize the hydrolysis of the acyl chloride.[7]

-

Addition of Acyl Chloride: Add a solution of 2-chloropropionyl chloride (1.0-1.1 eq) in the same organic solvent dropwise to the mixture over 15-30 minutes, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-2 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the aniline spot disappears.[7]

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove any unreacted aniline), a saturated sodium bicarbonate solution (to remove acidic impurities), and finally with brine.[7]

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation). The resulting crude solid is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.[7][8]

Caption: Figure 3: Schotten-Baumann Workflow

Protocol 2: Homogeneous Synthesis with an Organic Base

An alternative approach involves using a single-phase, anhydrous organic solvent system with a non-nucleophilic organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[9] This method is particularly useful when reactants or products are sensitive to water. The organic base acts as an HCl scavenger, forming a salt (e.g., triethylammonium chloride) that can often be filtered off or washed away during work-up.

-

Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve aniline (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or acetonitrile.[3]

-

Addition of Base: Add triethylamine (1.1-1.2 eq) to the solution and stir.

-

Cooling: Cool the mixture to 0°C in an ice bath.

-

Addition of Acyl Chloride: Slowly add 2-chloropropionyl chloride (1.0-1.1 eq) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.

-

Work-up: Quench the reaction with water. Transfer to a separatory funnel, separate the layers, and wash the organic phase sequentially with dilute acid, sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography if necessary.

Data Presentation: Comparison of Synthesis Pathways

The choice of methodology can be guided by factors such as scale, cost, and reagent sensitivity. The following table summarizes the key parameters for the described protocols.

| Parameter | Protocol 1: Schotten-Baumann | Protocol 2: Homogeneous | Rationale & Causality |

| Solvent System | Biphasic (e.g., Toluene/H₂O) | Anhydrous Organic (e.g., DCM) | Schotten-Baumann uses water to dissolve the base and salt byproduct. The homogeneous method requires anhydrous conditions to prevent hydrolysis. |

| Base | Inorganic (e.g., NaOH, K₂CO₃) | Organic (e.g., Triethylamine) | NaOH is inexpensive and effective but requires a biphasic system. Triethylamine is soluble in organic solvents but is more expensive. |

| Temperature | 0°C to Room Temperature | 0°C to Room Temperature | Initial cooling is crucial in both methods to control the exothermic reaction and prevent the degradation of the acyl chloride.[7] |

| Work-up | Phase separation, acid/base washes | Filtration/washes | The biphasic work-up is straightforward. The homogeneous method may require filtration of the amine salt before aqueous washes. |

| Typical Yield | High (>90%) | High (>90%) | Both methods are highly efficient when performed correctly. Yields are primarily dependent on the purity of reagents and precise control of conditions. |

Conclusion

The synthesis of this compound is reliably achieved through the nucleophilic acyl substitution of aniline with 2-chloropropionyl chloride. The choice between a biphasic Schotten-Baumann approach and a homogeneous method using an organic base depends on the specific requirements of the laboratory setting, including cost, scale, and the water sensitivity of other functional groups, should a more complex aniline derivative be used. By understanding the underlying mechanism and carefully controlling key parameters such as temperature and reagent purity, researchers can consistently obtain this valuable intermediate in high yield and purity, facilitating further progress in pharmaceutical development and organic synthesis.

References

- 1. This compound [myskinrecipes.com]

- 2. 2-CHLORO-N-(2-METHYLPHENYL)PROPANAMIDE | 19281-31-3 [chemicalbook.com]

- 3. 2'-CHLOROPROPIONANILIDE synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Chloropropionyl Chloride|CAS 7623-09-8|Supplier [benchchem.com]

- 5. Reaction of aniline with acetyl chloride in the presence of NaOH give - askIITians [askiitians.com]

- 6. Page loading... [wap.guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. Structure of 2-chloro-N-(p-tolyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Chloro-N-phenylpropanamide: From Synthesis to Application

This technical guide provides a comprehensive overview of 2-chloro-N-phenylpropanamide, focusing on its role as a crucial intermediate in synthetic chemistry, particularly in the pharmaceutical industry. While the specific mechanism of action of this compound itself is not extensively documented in publicly available scientific literature, this guide will delve into its known applications, the biological activities of the compounds synthesized from it, and the potential implications of its chemical structure.

Introduction: The Role of this compound in Synthetic Chemistry

This compound is a chemical compound that serves as a versatile building block in organic synthesis.[1] Its structure, featuring both an amide and a chloro functional group, allows for a variety of chemical transformations, making it a valuable intermediate in the production of more complex molecules.[1] Primarily, it is utilized in the synthesis of pharmaceuticals, including local anesthetics and anti-inflammatory agents.[1]

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H10ClNO | Inferred from name |

| Molecular Weight | 183.63 g/mol | Inferred from formula |

| Key Functional Groups | Amide, Chloro | [1] |

| Primary Application | Synthetic Intermediate | [1] |

Synthesis of this compound and its Derivatives

The synthesis of this compound and related N-substituted chloroacetamides typically involves the reaction of chloroacetyl chloride with the corresponding aniline or its derivatives.[2] This straightforward acylation reaction is a common method for creating the amide bond present in these molecules.

A variety of N-substituted chloroacetamide derivatives have been synthesized with the aim of developing new bioactive agents, such as antimicrobial compounds.[2] These derivatives have shown potential as herbicides, antifungals, and disinfectants.[2]

The following diagram illustrates a general synthetic scheme for N-substituted chloroacetamides:

Figure 2: Role of a chloroacetyl intermediate in a multi-step synthesis.

Potential Biological Activities of Structurally Related Compounds

While direct evidence for the mechanism of action of this compound is lacking, examining structurally similar compounds can provide insights into potential, though unconfirmed, biological activities.

Antimicrobial Properties of Chloroacetamide Derivatives

Research into 2-chloro-N-alkyl/aryl acetamide derivatives has demonstrated that these compounds can exhibit significant antibacterial and antifungal activity. [2]This suggests that the chloroacetamide moiety, which is present in this compound, could potentially confer antimicrobial properties.

Induction of Apoptosis by N-Substituted Benzamides

Studies on N-substituted benzamides have shown that some of these compounds can induce apoptosis (programmed cell death) in cancer cell lines. [3]For example, declopramide, an N-substituted benzamide, was found to induce cytochrome c release and caspase-9 activation, key events in the apoptotic pathway. [3]This was observed to be preceded by a G2/M cell cycle block. [3]While this compound is a propanamide and not a benzamide, the presence of the N-phenylamide group is a shared feature.

The apoptotic pathway induced by some N-substituted benzamides is illustrated below:

Figure 3: Apoptotic pathway induced by certain N-substituted benzamides.

It is crucial to emphasize that these are potential activities based on structural analogy, and dedicated research would be required to determine if this compound exhibits similar properties.

Conclusion and Future Directions

This compound is a valuable chemical intermediate with established applications in the synthesis of pharmaceuticals. Its primary role is to provide a reactive scaffold for the construction of more complex, biologically active molecules. While its own mechanism of action is not a current focus of scientific investigation, the known activities of the compounds derived from it, as well as structurally related molecules, suggest potential avenues for future research. Investigating the intrinsic biological effects of this compound and its derivatives could uncover novel pharmacological properties.

References

-

MySkinRecipes. This compound. [Link]

-

Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. National Institutes of Health. [Link]

-

Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. Oriental Journal of Chemistry. [Link]

- WO 2014/188453 A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.

-

2-Chloro-N-[(S)-phenyl [(2S)-piperidin-2-yl] methyl]-3-trifluoromethyl benzamide, monohydrochloride, an inhibitor of the glycine transporter type 1, increases evoked-dopamine release in the rat nucleus accumbens in vivo via an enhanced glutamatergic neurotransmission. PubMed. [Link]

- WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.

-

Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. PubMed. [Link]

-

Mechanism of action for N-substituted benzamide-induced apoptosis. PubMed. [Link]

Sources

Spectroscopic Data for 2-chloro-N-phenylpropanamide: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-chloro-N-phenylpropanamide, a molecule of interest for researchers, scientists, and professionals in drug development. In the absence of publicly available experimental spectra for this specific compound, this guide will leverage established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectroscopic profile. By drawing upon data from analogous structures and foundational spectroscopic theory, this document aims to serve as a robust reference for the characterization of this compound.

Introduction: The Structural Significance of this compound

This compound possesses a unique combination of functional groups: a chlorinated aliphatic chain, a secondary amide linkage, and an aromatic phenyl ring. This arrangement of atoms gives rise to a distinct spectroscopic fingerprint that can be used for its unequivocal identification and structural elucidation. Understanding the expected NMR, IR, and MS data is paramount for confirming the synthesis of this compound, assessing its purity, and studying its chemical behavior. This guide will delve into the predicted spectroscopic features of this compound, providing a detailed rationale for these predictions based on fundamental principles and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each unique proton and carbon atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl ring, the amide N-H, the methine (CH), and the methyl (CH₃) groups. The chemical shifts are influenced by the electronegativity of neighboring atoms and the anisotropic effects of the aromatic ring and the carbonyl group.[1][2]

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Amide N-H | 8.5 - 9.5 | Broad Singlet | 1H |

| Phenyl H (ortho) | ~7.6 | Doublet | 2H |

| Phenyl H (meta) | ~7.3 | Triplet | 2H |

| Phenyl H (para) | ~7.1 | Triplet | 1H |

| Methine CH | 4.5 - 4.7 | Quartet | 1H |

| Methyl CH₃ | 1.7 - 1.9 | Doublet | 3H |

Interpretation of Predicted ¹H NMR Spectrum:

-

Amide N-H: The amide proton is expected to appear as a broad singlet in the downfield region (8.5 - 9.5 ppm). Its broadness is a result of quadrupole broadening by the adjacent nitrogen atom and potential hydrogen bonding.[3] The exact chemical shift can be sensitive to solvent and concentration.

-

Aromatic Protons: The protons on the phenyl ring will be split into three distinct signals due to the electron-withdrawing effect of the amide group. The ortho protons are the most deshielded, followed by the meta and para protons. The expected splitting pattern is a doublet for the ortho protons and triplets for the meta and para protons, arising from coupling with adjacent aromatic protons.

-

Methine CH: The proton on the carbon adjacent to the chlorine atom is expected to be a quartet due to coupling with the three protons of the methyl group. The electronegative chlorine atom will cause this signal to appear significantly downfield.

-

Methyl CH₃: The three protons of the methyl group will appear as a doublet due to coupling with the single methine proton.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 168 - 172 |

| Phenyl C (C-N) | 137 - 139 |

| Phenyl C (ortho) | 120 - 122 |

| Phenyl C (meta) | 128 - 130 |

| Phenyl C (para) | 124 - 126 |

| Methine C-Cl | 55 - 60 |

| Methyl C | 20 - 25 |

Interpretation of Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon: The carbonyl carbon of the amide will be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen atom.

-

Aromatic Carbons: The phenyl ring will show four distinct signals. The carbon directly attached to the nitrogen (C-N) will be shifted downfield. The chemical shifts of the ortho, meta, and para carbons will be influenced by the electron-withdrawing nature of the amide substituent.

-

Aliphatic Carbons: The methine carbon attached to the chlorine atom will be significantly deshielded due to the electronegativity of the chlorine. The methyl carbon will be the most upfield signal in the spectrum.

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra of a solid amide like this compound is crucial for verifying the predicted data.[4][5]

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent can influence the chemical shifts, particularly of the amide proton.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H NMR spectrum.

-

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Predicted Mass Spectrum

The predicted monoisotopic mass of this compound (C₉H₁₀ClNO) is 183.0451 g/mol . In an electrospray ionization (ESI) mass spectrum, the molecule is expected to be observed primarily as the protonated molecule, [M+H]⁺, at an m/z of approximately 184.0524. Other adducts, such as the sodium adduct [M+Na]⁺ (m/z ~206.0343), may also be present. The fragmentation pattern in tandem mass spectrometry (MS/MS) or under electron ionization (EI) conditions is predicted to involve characteristic cleavages of the amide bond and the loss of small neutral molecules. [6][7] Table 4: Predicted Major Mass Fragments for this compound

| m/z | Predicted Fragment Ion |

| 183/185 | [C₉H₁₀ClNO]⁺ (Molecular Ion) |

| 148 | [M - Cl]⁺ |

| 120 | [C₆H₅NCO]⁺ |

| 93 | [C₆H₅NH₂]⁺ (Aniline) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Interpretation of Predicted Fragmentation Pattern:

-

Molecular Ion: The molecular ion peak at m/z 183 and an isotopic peak at m/z 185 (due to the ³⁷Cl isotope) in a roughly 3:1 ratio would be a strong indicator of a monochlorinated compound.

-

Loss of Chlorine: A fragment at m/z 148 would correspond to the loss of a chlorine radical from the molecular ion.

-

Amide Bond Cleavage: Cleavage of the amide bond can occur in two ways:

-

Formation of the benzoyl-type cation [C₆H₅NCO]⁺ at m/z 120.

-

Formation of the protonated aniline ion [C₆H₅NH₂]⁺ at m/z 93.

-

-

Phenyl Cation: Further fragmentation of the benzoyl-type cation can lead to the loss of carbon monoxide, resulting in the phenyl cation [C₆H₅]⁺ at m/z 77.

Experimental Protocol for Direct Infusion ESI-MS

Direct infusion electrospray ionization mass spectrometry is a rapid method for determining the molecular weight of a compound. [8][9][10] Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be of high purity (LC-MS grade).

-

-

Instrument Setup:

-

Set up the mass spectrometer in positive ion ESI mode.

-

Calibrate the instrument using a standard calibration solution to ensure mass accuracy.

-

-

Direct Infusion:

-

Load the sample solution into a syringe and place it in a syringe pump.

-

Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, gas flow rates) to maximize the signal of the protonated molecule.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺) and any other adducts.

-

If performing tandem MS, select the [M+H]⁺ ion for fragmentation and acquire the product ion spectrum to observe the characteristic fragment ions.

-

Caption: Workflow for Direct Infusion ESI-MS analysis.

Conclusion

References

-

Abraham, R. J., et al. (2013). ¹H NMR spectra. Part 30: ¹H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(4), 235-245. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

- Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press.

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

- de Hoffmann, E., & Stroobant, V. (2007).

-

Mettler-Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

University of Granada. (n.d.). NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors. Retrieved from [Link]

-

Nanalysis. (2023, March 20). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [Link]

-

ResearchGate. (n.d.). How is it possible for amide proton to show splitting in proton NMR?. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Broadband Multidimensional Spectroscopy Identifies the Amide II Vibrations in Silkworm Films. PMC. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC. Retrieved from [Link]

-

ETH Research Collection. (n.d.). Direct Infusion Electrospray Ionization Mass Spectrometry for Rapid Analysis. Retrieved from [Link]

-

University of California, Davis. (n.d.). IR: amines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 2 - Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Use of Direct-Infusion Electrospray Mass Spectrometry To Guide Empirical Development of Improved Conditions for Expression of Secondary Metabolites from Actinomycetes. PMC. Retrieved from [Link]

-

ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). How is it possible for amide proton to show splitting in proton NMR?. Retrieved from [Link]

-

YouTube. (2021, November 1). Direct Infusion ESI Ion Trap MS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

YouTube. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

-

ResearchGate. (n.d.). The experimental and computed NMR chemical shifts of N-phenylpropanamide. Retrieved from [Link]

-

MDPI. (n.d.). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

ETH Zurich Research Collection. (n.d.). Direct Infusion Electrospray Ionization Mass Spectrometry for Rapid Analysis. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). Propanamide, N-ethyl-N-(3-methylphenyl)-2-chloro-. NIST WebBook. Retrieved from [Link]

-

ACS Publications. (n.d.). Mass Spectral Studies. III. Fragmentation of Aromatic Amides. Journal of the American Chemical Society. Retrieved from [Link]

-

University of Chemistry and Technology, Prague. (n.d.). 1H NMR Spectrum of Amide Compounds. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H10ClNO). Retrieved from [Link]

-

NIST. (n.d.). Propanamide, N-phenyl-. NIST WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-N-(3-chloro-4-fluorophenyl)propanamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PMC. Retrieved from [Link]

-

LibreTexts. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Retrieved from [Link]

Sources

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 6. IR Spectrum: Amides [quimicaorganica.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Use of Direct-Infusion Electrospray Mass Spectrometry To Guide Empirical Development of Improved Conditions for Expression of Secondary Metabolites from Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Thermal Stability and Degradation of 2-chloro-N-phenylpropanamide

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation pathways of 2-chloro-N-phenylpropanamide. As a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals, understanding its behavior under thermal stress is paramount for ensuring process safety, product purity, and stability.[1][2] This document synthesizes theoretical principles with practical experimental protocols, offering researchers, chemists, and drug development professionals a robust framework for assessing the thermal properties of this and structurally related α-chloroamides. We detail methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) and discuss the elucidation of degradation products using mass spectrometry techniques. Plausible degradation mechanisms, including hydrolysis and dehydrochlorination, are proposed and visualized. This guide serves as a critical resource for predicting shelf-life, optimizing storage conditions, and developing stable formulations.

Introduction: The Significance of Thermal Stability

This compound is a bifunctional molecule featuring a reactive α-chloro group and a stable amide linkage. This structure makes it a valuable building block in organic synthesis.[1] However, the very features that make it synthetically useful also render it susceptible to degradation under thermal stress. The presence of a chlorine atom on the carbon alpha to the carbonyl group can activate the molecule towards nucleophilic substitution and elimination reactions, while the amide bond is susceptible to hydrolysis, particularly under acidic or basic conditions.[3][4]

Understanding the thermal stability of this compound is not merely an academic exercise. For process chemists, it informs the safe operating limits of reactions and purification steps like distillation. For formulation scientists, it dictates viable excipients and storage conditions to prevent the formation of potentially toxic degradants.[5] Forced degradation studies are a regulatory expectation, providing critical data on a molecule's intrinsic stability and helping to develop stability-indicating analytical methods.[3][4] This guide provides the foundational knowledge and experimental frameworks to conduct such assessments with scientific rigor.

Physicochemical and Structural Properties

A baseline understanding of the molecule's physical properties is essential before undertaking thermal analysis. While extensive experimental data for this specific compound is not widely published, properties can be inferred from structurally similar compounds and computational models.

| Property | Value / Information | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₉H₁₀ClNO | [6] |

| Molecular Weight | 183.63 g/mol | [6] |

| Structure | A propanamide backbone with a chlorine atom at the C-2 position and an N-phenyl group. | - |

| Key Functional Groups | Amide, α-chloroalkane, Phenyl ring | - |

| Related Compounds | 3-chloro-N-phenylpropanamide, 2-chloro-N-phenylacetamide | [6][7] |

Assessing Thermal Stability: Core Methodologies

The primary tools for evaluating the thermal stability of a solid material are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8][9] These techniques provide complementary information on mass loss and energetic transitions as a function of temperature.

graph TD {

subgraph Overall Workflow

A[Sample Preparation] --> B{Thermal Analysis};

B --> C[TGA: Determine Onset of Decomposition];

B --> D[DSC: Identify Melting & Exothermic Events];

C --> E{Degradation Analysis};

D --> E;

E --> F[LC-MS / GC-MS: Identify Degradants];

F --> G[Elucidate Degradation Pathway];

end

}

Caption: Plausible Thermal Degradation Pathways.

Identification of Degradants by Mass Spectrometry

To confirm the proposed pathways, the volatile products generated during thermal decomposition must be identified. Coupling a TGA instrument to a mass spectrometer (TGA-MS) or analyzing the residue after a controlled heating experiment by GC-MS or LC-MS are the preferred methods.

-

Sample Generation:

-

Heat a sample of this compound in a sealed vial under a nitrogen atmosphere to a temperature just below its Tonset (determined by TGA) for a set period (e.g., 1 hour).

-

Causality: This "stressed" sample will contain a mixture of the parent compound and its primary degradation products, suitable for chromatographic separation.[10]

-

Sample Preparation for GC-MS:

-

Dissolve the stressed sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Filter the solution through a 0.22 µm syringe filter to remove any non-volatile polymeric material.

-

GC-MS Instrumentation and Conditions:

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., with an Electron Ionization source).

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Causality: This type of column separates compounds based on boiling point and is a robust choice for general screening of unknown degradation products.

-

Oven Program: Start at 50 °C, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

-

MS Analysis: Scan a mass range from m/z 40 to 400.

-

Data Analysis:

-

Separate the components chromatographically.

-

Analyze the mass spectrum of each separated peak.

-

Compare the fragmentation patterns to spectral libraries (e.g., NIST) to tentatively identify the structures. For example, the presence of a peak with a molecular ion corresponding to aniline (m/z 93) would support the hydrolysis pathway.

-

Causality: Electron Ionization (EI) provides reproducible fragmentation patterns that act as a "fingerprint" for compound identification.[11]

Conclusion and Best Practices

The thermal stability of this compound is a critical parameter that dictates its safe handling, storage, and application. This guide has established a comprehensive framework for its assessment, grounded in the principles and practices of thermal analysis and analytical chemistry.

Key Takeaways for the Researcher:

-

Multi-technique Approach: Rely on both TGA and DSC for a complete picture. TGA identifies the temperature of mass loss, while DSC reveals the energetics (endo- or exothermic) of the transitions.[8][9]

-

Atmosphere is Critical: Always conduct initial thermal stability studies under an inert atmosphere to understand the molecule's intrinsic stability without oxidative side reactions.

-

Sealed Pans for Safety: When using DSC for hazard assessment, always use hermetically sealed pans to contain volatile products and measure the total energy of decomposition.[12]

-

Degradation is a Pathway: Do not just identify that a compound degrades; use techniques like GC-MS or LC-MS to elucidate the degradation products and infer the reaction pathway. This knowledge is invaluable for predicting product stability and potential impurities.[13][14]

By following the protocols and principles outlined herein, scientists and developers can confidently characterize the thermal behavior of this compound, leading to safer processes, more stable products, and robust regulatory submissions.

References

-

Li, Y., et al. (2020). Degradation Mechanisms and Substituent Effects of N-Chloro-α-Amino Acids: A Computational Study. PubMed. Available at: [Link]

-

Taysse, L., et al. (2008). Synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. DTIC. Available at: [Link]

-

Levin, I., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

-

Science.gov. Forced degradation products: Topics. Available at: [Link]

-

Kamberi, M., & Al-Sayah, M. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

-

Alsante, K. M., et al. (2014). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available at: [Link]

-

MySkinRecipes. This compound. Available at: [Link]

-

ResearchGate. Thermogravimetric Analysis (TGA) and DTG data of aramid samples.... Available at: [Link]

-

Wikipedia. Differential scanning calorimetry. Available at: [Link]

-

Wikipedia. Thermogravimetric analysis. Available at: [Link]

-

Intertek. Differential Scanning Calorimetry Analysis. Available at: [Link]

-

Journal of the Chemical Society, Faraday Transactions. Glass formation in organic binary liquids studied using differential scanning calorimetry. Available at: [Link]

-

PubChem. 3-chloro-N-phenylpropanamide. Available at: [Link]

-

Power, G. P., et al. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. PMC - NIH. Available at: [Link]

-

ResearchGate. Scheme 1. Synthetic reaction scheme for 2-chloro-N,.... Available at: [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: [Link]

-

University of Colorado Boulder. KINETIC INVESTIGATION OF SUBSTITUTION. Available at: [Link]

-

ResearchGate. (PDF) 2-Chloro-N-phenylacetamide. Available at: [Link]

-

RSC Publishing. (2021). Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite furnace molecular absorption spectrometry. Available at: [Link]

-

PubMed. (2010). Direct compound-specific stable chlorine isotope analysis of organic compounds with quadrupole GC/MS using standard isotope bracketing. Available at: [Link]

-

PubMed. (2020). On the Use of Differential Scanning Calorimetry for Thermal Hazard Assessment of New Chemistry: Avoiding Explosive Mistakes. Available at: [Link]

-

PubChem. Chloroacetanilide. Available at: [Link]

-

PubMed Central. (2023). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Available at: [Link]

-

ResearchGate. Thermogravimetric analysis (TGA) of structures 1-6.. Available at: [Link]

-

RSC Publishing. (2018). Halogen-bonding-mediated synthesis of amides and peptides. Available at: [Link]

-

PubMed. (2017). Degradation of sulfonamides as a microbial resistance mechanism. Available at: [Link]

-

-

OSTI.gov. the thermal decomposition chemistry of cl-20. Available at: [Link]

-

TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. Available at: [Link]

-

Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available at: [Link]

-

AMiner. Biodegradation of Chlorinated Aliphatic Compounds. Available at: [Link]

-

PubMed. (2019). Sensitive Detection of Topiramate Degradation Products by High-Performance Liquid chromatography/electrospray Ionization Mass Spectrometry Using Ion-Pairing Reagents and Polarity Switching. Available at: [Link]

-

Tokyo University of Science. (2021). Hydrolysis of 2-Chloro-2-methylpropane - Demonstration Using the Quenching of Fluorescence from Fluorescein. Available at: [Link]

-

MDPI. (2023). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Structure of 2-chloro-N-(p-tolyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biomedres.us [biomedres.us]

- 4. researchgate.net [researchgate.net]

- 5. biopharminternational.com [biopharminternational.com]

- 6. 3-chloro-N-phenylpropanamide | C9H10ClNO | CID 240404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-氯乙酰苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 9. Differential Scanning Calorimetry Analysis [intertek.com]

- 10. forced degradation products: Topics by Science.gov [science.gov]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. rroij.com [rroij.com]

- 14. Sensitive detection of topiramate degradation products by high-performance liquid chromatography/electrospray ionization mass spectrometry using ion-pairing reagents and polarity switching - PubMed [pubmed.ncbi.nlm.nih.gov]

A Prospective Analysis of the Bio-Activity of 2-Chloro-N-phenylpropanamide: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for the investigation of the potential biological activities of the synthetic amide, 2-chloro-N-phenylpropanamide. While direct research on this specific molecule is limited, this document extrapolates potential functionalities based on the well-documented bioactivities of its close structural analog, 2-chloro-N-phenylacetamide. This guide serves as a prospective analysis, offering researchers, scientists, and drug development professionals a structured approach to exploring the antifungal, antibacterial, herbicidal, and cytotoxic potential of this compound. Detailed experimental protocols, data presentation strategies, and mechanistic investigation pathways are outlined to facilitate a thorough and scientifically rigorous evaluation of this compound.

Introduction: The Case for Investigating this compound

The relentless pursuit of novel bioactive molecules is a cornerstone of advancements in medicine, agriculture, and materials science. The N-phenylpropanamide scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. While the specific molecule, this compound, remains largely unexplored in the scientific literature, its close analog, 2-chloro-N-phenylacetamide, has demonstrated significant antifungal properties. This guide, therefore, puts forth a hypothesis-driven approach to systematically investigate the biological potential of this compound, leveraging the insights gained from its acetamide counterpart.

The primary objective of this document is to provide a comprehensive roadmap for researchers to:

-

Synthesize and characterize this compound.

-

Screen for a spectrum of potential biological activities.

-

Quantify the potency of any observed activities.

-

Elucidate the potential mechanisms of action.

By following the proposed workflows, researchers can generate a robust dataset to determine the viability of this compound as a lead compound for further development.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is fundamental to its biological evaluation. These properties influence its solubility, stability, and bioavailability.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₉H₁₀ClNO |

| Molecular Weight | 183.63 g/mol |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

Proposed Synthesis of this compound